2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
CAS No.: 124476-88-6
Cat. No.: VC20826435
Molecular Formula: C9H9ClN2OS
Molecular Weight: 228.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124476-88-6 |
|---|---|
| Molecular Formula | C9H9ClN2OS |
| Molecular Weight | 228.7 g/mol |
| IUPAC Name | 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide |
| Standard InChI | InChI=1S/C9H9ClN2OS/c1-5-6(2)14-9(7(5)4-11)12-8(13)3-10/h3H2,1-2H3,(H,12,13) |
| Standard InChI Key | FIXRIQLWMBHSRM-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=C1C#N)NC(=O)CCl)C |
| Canonical SMILES | CC1=C(SC(=C1C#N)NC(=O)CCl)C |
Introduction
Chemical Properties and Physical Characteristics
The physical and chemical properties of 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide are influenced by its unique structural features. Based on analysis of similar compounds, we can infer several key properties.
Physical Properties
The compound likely exists as a crystalline solid at room temperature, similar to other acetamide derivatives with comparable molecular weights. While specific data for this exact compound is limited, extrapolation from similar structures suggests the following physical properties:
Table 1: Estimated Physical Properties of 2-Chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
Chemical Reactivity
The compound exhibits reactivity patterns consistent with its functional groups:
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The chloroacetamide moiety can undergo nucleophilic substitution reactions, with the chlorine atom serving as a leaving group.
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The cyano group may participate in hydrolysis reactions to form carboxylic acid derivatives or reduction to form amines.
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The thiophene ring can engage in electrophilic aromatic substitution reactions, although the presence of existing substituents may affect the reactivity and regioselectivity.
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The amide bond may undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and carboxylic acid.
Synthesis Methods and Procedures
Synthetic Routes
The synthesis of 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide can be approached through multiple synthetic pathways, with the most common involving the reaction of 3-cyano-4,5-dimethylthiophen-2-amine with chloroacetyl chloride.
Based on synthetic procedures for similar compounds, a general two-step synthesis could involve:
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Preparation of the thiophene derivative: Synthesis of 3-cyano-4,5-dimethylthiophene-2-amine from appropriate precursors.
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Amide bond formation: Reaction of the amine with chloroacetyl chloride in the presence of a base to form the desired chloroacetamide product .
Table 2: Proposed Synthetic Scheme for 2-Chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
| Step | Reagents | Conditions | Expected Yield |
|---|---|---|---|
| 1. Formation of activated chloroacetyl chloride | Chloroacetic acid, Thionyl chloride | Reflux, 2-3 hours | 80-90% |
| 2. Acylation reaction | 3-Cyano-4,5-dimethylthiophen-2-amine, Triethylamine, THF | 0°C to RT, 4-6 hours | 65-75% |
| 3. Purification | Recrystallization from appropriate solvent | - | Final yield: 60-70% |
This synthetic approach is similar to the method described for N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, which involves activation of a carboxylic acid with thionyl chloride followed by reaction with an aminothiophene derivative .
Optimization Strategies
To improve the synthesis of 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide, several optimization strategies can be employed:
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Temperature control: Maintaining appropriate temperatures during the acylation step to minimize side reactions.
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Solvent selection: Using anhydrous solvents to prevent unwanted hydrolysis of intermediates.
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Base selection: Optimizing the base used (e.g., triethylamine, pyridine, or DIPEA) to improve yields.
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Alternative coupling methods: Using coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of acyl chlorides.
Structural Characterization and Analysis
Analytical Methods
Comprehensive characterization of 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide requires multiple analytical techniques:
Table 3: Analytical Techniques for Structural Characterization
| Analytical Technique | Expected Results | Information Obtained |
|---|---|---|
| 1H NMR Spectroscopy | Signals for methyl groups (δ ~2.1-2.3 ppm); CH2 of chloroacetyl group (δ ~4.0-4.2 ppm); NH of amide (δ ~9-10 ppm) | Confirmation of hydrogen environments and substitution patterns |
| 13C NMR Spectroscopy | Signals for methyl carbons, thiophene ring carbons, amide carbonyl, and cyano group | Carbon framework verification |
| IR Spectroscopy | Bands for N-H stretch (~3300 cm-1); C=O stretch (~1650-1700 cm-1); C≡N stretch (~2200 cm-1); C-Cl stretch (~750 cm-1) | Functional group identification |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight; fragmentation pattern | Molecular weight confirmation and structural insights |
| X-ray Crystallography | Crystal structure showing bond lengths, angles, and molecular packing | Definitive 3D structural confirmation |
Spectroscopic Profile
The spectroscopic profile of 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide would show characteristic features that distinguish it from similar compounds. The presence of the chloroacetamide group would be evident from the 1H NMR signal for the CH2 group adjacent to the chlorine atom, typically appearing at δ 4.0-4.2 ppm. The cyano group would produce a distinctive IR absorption band at approximately 2200 cm-1.
Biological Activity and Pharmacological Properties
| Biological Activity | Prediction Basis | Potential Mechanism |
|---|---|---|
| Antimicrobial | Structural similarity to known antimicrobial compounds | Interaction with bacterial cell membrane or inhibition of essential bacterial enzymes |
| Anticancer | Presence of electrophilic sites that may interact with cellular nucleophiles | Possible inhibition of kinases or other enzymes involved in cell proliferation |
| Anti-inflammatory | Structural features similar to known anti-inflammatory agents | Potential inhibition of inflammatory mediators or signaling pathways |
Structure-Activity Relationships
The biological activity of 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide would likely be influenced by several structural features:
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The chloroacetamide group: This reactive moiety could potentially alkylate biological nucleophiles, contributing to the compound's biological effects.
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The cyano group: This electron-withdrawing group may enhance the compound's interaction with biological targets and influence its lipophilicity.
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The dimethyl substitution on the thiophene ring: These groups could affect the compound's lipophilicity and binding affinity to protein targets.
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The thiophene ring: This heterocyclic structure is known to confer biological activity in numerous pharmaceutical compounds.
Studies on related compounds have shown that the biological activity can vary significantly with modifications to the substituents, highlighting the importance of structure-activity relationship studies in optimizing compounds for specific therapeutic applications.
Applications in Chemical Research and Development
Synthetic Applications
| Hazard Category | Potential Concern | Recommended Precaution |
|---|---|---|
| Skin Contact | Potential irritation or sensitization | Use appropriate gloves and protective clothing |
| Inhalation | Respiratory irritation | Use in well-ventilated area or fume hood |
| Ingestion | Potential systemic toxicity | Avoid mouth pipetting; practice good laboratory hygiene |
| Environmental | Limited biodegradability of halogenated compounds | Proper disposal through chemical waste streams |
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